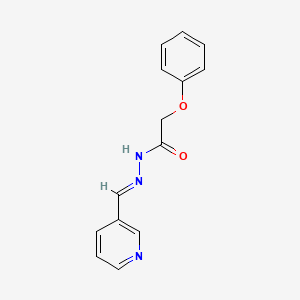
2-phenoxy-N'-(3-pyridinylmethylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure features a phenoxy (C₆H₅OC₆H₅) attached to the nitrogen atom of an acetohydrazide group (CH₃C(O)NHNH₂), which in turn is connected to a pyridine ring.
2-phenoxy-N’-(3-pyridinylmethylene)acetohydrazide: is a chemical compound with the molecular formula C₁₄H₁₃N₃O and CAS number 1087-40-7 . It consists of a phenoxy group, a pyridinylmethylene group, and an acetohydrazide moiety.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature.
- Researchers interested in its synthesis may need to explore custom approaches or consult specialized chemical databases.
Chemical Reactions Analysis
- Common reactions include oxidation, reduction, and substitution. Reagents and conditions would depend on the specific reaction.
- Major products formed from these reactions could include derivatives with modified phenoxy or pyridine moieties.
2-phenoxy-N’-(3-pyridinylmethylene)acetohydrazide: likely undergoes various chemical reactions due to its functional groups.
Scientific Research Applications
- This compound’s applications span multiple fields:
Chemistry: It may serve as a building block for designing new molecules.
Biology: Researchers might explore its interactions with biological systems.
Medicine: Investigations into potential pharmacological properties are warranted.
Industry: It could find use in specialty chemicals or materials.
Mechanism of Action
- The exact mechanism by which 2-phenoxy-N’-(3-pyridinylmethylene)acetohydrazide exerts its effects remains unknown.
- Further research is needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds at the moment.
- Researchers can explore related hydrazides or compounds with similar functional groups for comparison.
Remember that this compound’s rarity and limited data availability may pose challenges, but further research could uncover its full potential .
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-phenoxy-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H13N3O2/c18-14(11-19-13-6-2-1-3-7-13)17-16-10-12-5-4-8-15-9-12/h1-10H,11H2,(H,17,18)/b16-10+ |
InChI Key |
KGKOQOKAMCSCNM-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CN=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN=CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


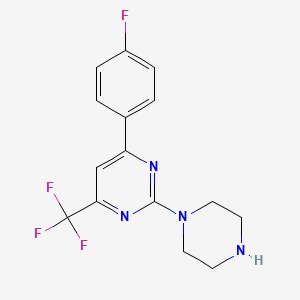
![ethyl {3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}acetate](/img/structure/B10911620.png)
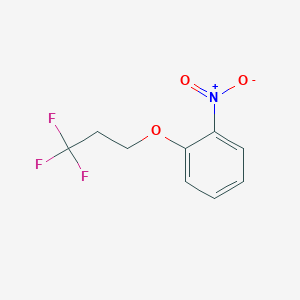
![(7Z)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B10911631.png)
![N-(4-fluorobenzyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10911638.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-bromofuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B10911639.png)
![N-[3-(acetylamino)phenyl]-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10911650.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911651.png)
![2-(4,7-diphenyl-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B10911660.png)
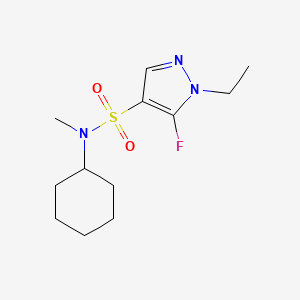

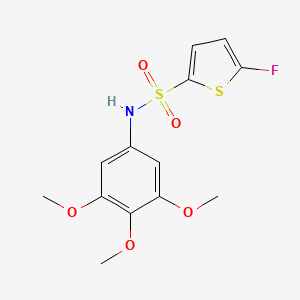
![N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-(4-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B10911689.png)
![N~1~-[1-(1-Adamantyl)ethyl]-2-(2-chlorophenoxy)propanamide](/img/structure/B10911700.png)
